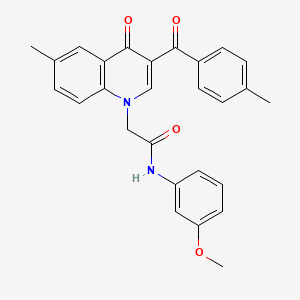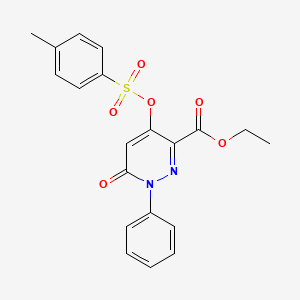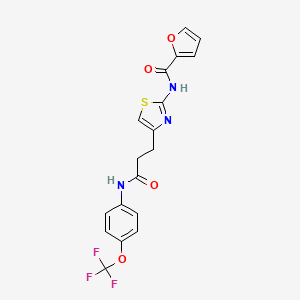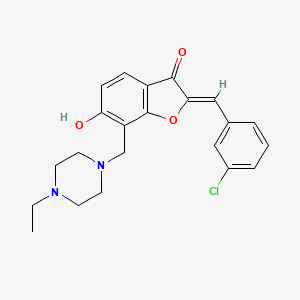
2-(4-Bromophenoxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromophenoxy)ethyl acetate” is an organic compound with the IUPAC name ethyl (4-bromophenoxy)acetate . It has a molecular weight of 259.1 and is typically stored at ambient temperature . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenoxy)ethyl acetate” is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(4-Bromophenoxy)ethyl acetate” is a solid at room temperature . It has a molecular weight of 259.1 . The compound’s InChI code is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-(4-Bromophenoxy)ethyl acetate is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its bromine atom can act as a good leaving group, allowing for subsequent substitution reactions that can help in constructing carbon-carbon or carbon-heteroatom bonds .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of various drug candidates. It can be transformed into pharmacologically active molecules that may exhibit antibacterial, antifungal, or anticancer properties, as indicated by its use in the synthesis of coordination compounds with potential therapeutic applications .
Material Science
The compound’s utility in material science stems from its role in the synthesis of novel polymers and coatings. Its ability to undergo polymerization or to be incorporated into larger molecular frameworks makes it valuable for creating materials with specific desired properties .
Chemical Engineering
Within chemical engineering, 2-(4-Bromophenoxy)ethyl acetate is important for process development and optimization. It can be involved in studies related to reaction kinetics, catalysis, and the development of new synthetic routes for industrial-scale chemical production .
Environmental Studies
This compound is also relevant in environmental studies, particularly in the analysis of its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the environmental risk assessment of related chemicals .
Biochemistry Research
In biochemistry research, 2-(4-Bromophenoxy)ethyl acetate can be used to study enzyme-catalyzed reactions where it may act as a substrate or inhibitor, providing insights into enzyme mechanisms and the design of enzyme-targeted drugs .
Nanotechnology
The role of 2-(4-Bromophenoxy)ethyl acetate in nanotechnology includes its use in the synthesis of nanoscale materials. Its reactive sites enable it to be a building block for nanostructures that could be used in drug delivery systems or as part of nanoelectronic devices .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound may be involved in the synthesis of agrochemicals such as pesticides or herbicides. Its structural versatility allows for the creation of compounds that can protect crops from pests and diseases while being safe for the environment .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H318, indicating potential harm if swallowed, in contact with skin, or if inhaled, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers There are several peer-reviewed papers and technical documents related to “2-(4-Bromophenoxy)ethyl acetate” available at Sigma-Aldrich . These documents could provide further insights into the compound’s properties, synthesis, and potential applications.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-8(12)13-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJMCUOWGBVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593180.png)

![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)

![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2593186.png)
![5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2593187.png)

![2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2593190.png)
![3-(3,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2593192.png)
![4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2593193.png)
![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2593196.png)
